molecular formula C13H22O2 B109374 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- CAS No. 958447-27-3

6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-

Cat. No. B109374
M. Wt: 210.31 g/mol
InChI Key: DYGZNDLZBYIWGA-JLLWLGSASA-N
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Description

6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- is a synthetic compound with a variety of applications in the scientific research field. It is a cyclic ketone with a molecular formula of C11H18O2, and it is also known as 6-ethyl-3-methyl-2-cyclohexyl-3-oxobutanoic acid. It is a colorless liquid with a boiling point of 145°C and a melting point of -50°C. It is soluble in many organic solvents such as ethanol, ether, and chloroform. Its structure is composed of a six-membered ring with a methyl group on the third carbon and an ethyl group on the sixth carbon, with a 3-oxobutyl group on the second carbon.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-' involves the condensation of 3-methylcyclohexanone with ethyl acetoacetate followed by reduction of the resulting enone with sodium borohydride. The resulting alcohol is then oxidized to the ketone using Jones reagent. The final step involves the diastereoselective reduction of the ketone using L-selectride.

Starting Materials
3-methylcyclohexanone, ethyl acetoacetate, sodium borohydride, Jones reagent, L-selectride

Reaction
Step 1: Condensation of 3-methylcyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the beta-ketoester., Step 2: Reduction of the beta-ketoester using sodium borohydride in ethanol to give the corresponding alcohol., Step 3: Oxidation of the alcohol using Jones reagent to yield the ketone., Step 4: Diastereoselective reduction of the ketone using L-selectride to obtain the desired product, 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-.

Mechanism Of Action

The mechanism of action of 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone is not fully understood. It is believed that the compound can act as a catalyst in organic reactions, as well as a ligand in coordination chemistry. It is also believed to be involved in the formation of other compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone are not fully understood. However, some studies have suggested that it may have an effect on the activity of enzymes involved in the metabolism of fatty acids, as well as the activity of enzymes involved in the biosynthesis of lipids. It has also been suggested that it may have an effect on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages And Limitations For Lab Experiments

The advantages of using 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone in laboratory experiments include its low cost, its availability in a wide range of solvents, and its reactivity in a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its toxicity, which can be minimized by proper handling and storage.

Future Directions

The future directions for 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone include further research into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis, and its potential use as a ligand in coordination chemistry. Furthermore, further research could be conducted into its potential use in the synthesis of other compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. Finally, further research could be conducted into its potential use in the synthesis of other compounds, such as vitamins and hormones.

Scientific Research Applications

6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone has a variety of applications in the scientific research field. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents.

properties

IUPAC Name

(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZNDLZBYIWGA-JLLWLGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C(C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-

CAS RN

958447-27-3
Record name 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958447273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-ETHYL-3-METHYL-2-(3-OXOBUTYL)CYCLOHEXANONE, (2S,3R,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1S8MHU69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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